molecular formula C6H7BrN2O B1378881 2-Bromo-5-ethoxypyrimidine CAS No. 1209459-25-5

2-Bromo-5-ethoxypyrimidine

Cat. No.: B1378881
CAS No.: 1209459-25-5
M. Wt: 203.04 g/mol
InChI Key: MQQQZMXLZDNPAV-UHFFFAOYSA-N
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Description

2-Bromo-5-ethoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It is characterized by a bromine atom at the second position and an ethoxy group at the fifth position of the pyrimidine ring. This compound appears as a pale yellow crystalline solid and is used in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethoxypyrimidine typically involves the bromination of 5-ethoxypyrimidine. One common method is the reaction of 5-ethoxypyrimidine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the second position of the pyrimidine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-ethoxypyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydride.

    Coupling Reactions: Suzuki-Miyaura coupling reactions involve the use of palladium catalysts and bases such as potassium phosphate under mild conditions.

Major Products Formed

    Substitution Reactions: The major products are derivatives of 5-ethoxypyrimidine with various substituents replacing the bromine atom.

    Coupling Reactions: The major products are biaryl compounds formed by the coupling of this compound with boronic acids.

Scientific Research Applications

2-Bromo-5-ethoxypyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

    Industry: It is used in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethoxypyrimidine involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the ethoxy group. These functional groups make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-ethoxypyrimidine: Similar in structure but with the bromine and ethoxy groups at different positions.

    2-Bromo-4-ethylpyridine: A related compound with an ethyl group instead of an ethoxy group.

    3-Bromo-5-methoxypyridine: Another related compound with a methoxy group instead of an ethoxy group.

Uniqueness

2-Bromo-5-ethoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both the bromine atom and the ethoxy group at specific positions on the pyrimidine ring allows for selective reactions and the formation of unique derivatives .

Properties

IUPAC Name

2-bromo-5-ethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-2-10-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQQZMXLZDNPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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